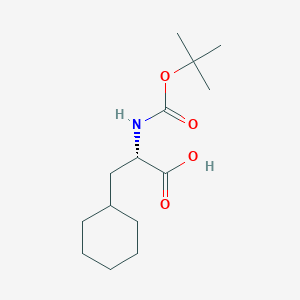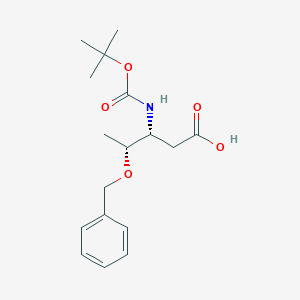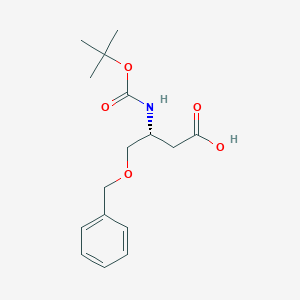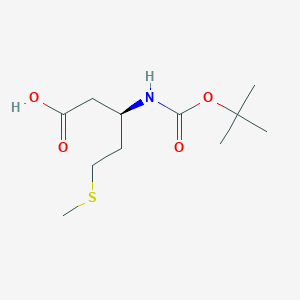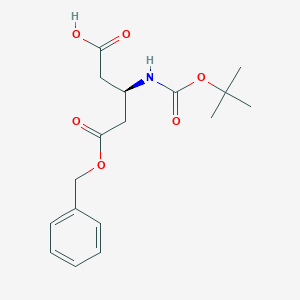
Boc-glu-ofm
Overview
Description
Boc-Glu-Ofm is a peptide that has been used for the synthesis of ester insulin and cyclic peptide mixtures . It is also known as N-alpha-tert-Butyloxycarbonyl-L-glutamic acid gamma (9-fluorenylmethyl) ester .
Synthesis Analysis
This compound is used in solid-phase peptide synthesis . It has been used in the fully convergent chemical synthesis of ester insulin . It has also been used in the preparation of head-to-tail cyclic peptides via side-chain attachment .Molecular Structure Analysis
The molecular formula of this compound is C24H27NO6 . The molecular weight is 425.5 .Chemical Reactions Analysis
This compound is used in the synthesis of ester insulin and cyclic peptide mixtures . It is also used in the synthesis of [AspB10,LysB28,ProB29]-ester insulin .Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The melting point is around 130-131 °C .Scientific Research Applications
Zinc-Binding Sites of Proteases : Boc-Glu-OFm-related peptides have been studied in the context of their interaction with zinc ions, which is significant for understanding the zinc-binding sites of proteases. Such studies are important for developing inhibitors and understanding the catalytic mechanisms of these enzymes (Yamamura et al., 1998).
Minimizing Aspartimide Formation in Peptide Synthesis : Boc-Glu(OFm) has been utilized in peptide synthesis to minimize aspartimide formation, a common problem in the synthesis of aspartyl peptides. This application is crucial for improving the yields and purity of synthetic peptides (Tam et al., 1980).
Brain-on-Chip Biotechnology : In the emerging field of Brain-on-Chip (BoC) biotechnology, this compound-related compounds may play a role in developing more realistic in vitro models of brain structures. This application is significant for pharmaceutical and neurological research (Forró et al., 2021).
Binding Affinities in Peptides : The synthesis of this compound-related peptides and their binding affinities for various receptors are studied to understand the role of different peptide groups in biological activity and receptor selectivity (Charpentier et al., 1989).
Inhibition of Staphylococcus aureus Endoproteinase GluC : this compound derivatives have been explored as inhibitors of the V8 protease, a virulence factor in Staphylococcus aureus. This is vital for the development of new antibacterial agents (Burchacka et al., 2013).
Obesity and Insulin Resistance Treatment : In a study related to obesity and insulin resistance, a compound named Boc5, which is not directly this compound but shares a similar naming convention, was found to have significant effects in reducing body weight and improving insulin sensitivity in mice (He et al., 2010).
Synthesis of Cyclic Peptides : this compound is used in the synthesis of cyclic peptides containing thioether side-chain bridges. This is important for the development of novel cyclic peptides with specific biological activities (Campiglia et al., 2004).
Structural Studies of Peptides : The crystal structure of peptides containing this compound has been studied to understand the arrangement of helical peptide columns in crystals, which is important for the design of peptide-based drugs (Karle et al., 1990).
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Boc-glu-ofm, also known as (S)-5-((9H-fluoren-9-yl)methoxy)-4-(tert-butoxycarbonylamino)-5-oxopentanoic acid, is primarily used in the synthesis of ester insulin and cyclic peptide mixtures . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
It is known that this compound interacts with its targets to facilitate the synthesis of ester insulin and cyclic peptide mixtures . This interaction likely involves the formation of covalent bonds with other molecules, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
this compound is involved in the biochemical pathways related to the synthesis of ester insulin and cyclic peptide mixtures These pathways are complex and involve multiple steps, each catalyzed by specific enzymes
Result of Action
The result of this compound’s action is the synthesis of ester insulin and cyclic peptide mixtures . These compounds have important biological functions. For example, insulin is a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells.
Biochemical Analysis
Biochemical Properties
Boc-Glu-Ofm plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are covalent chemical bonds formed between two amino acids .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role in the synthesis of peptides. It influences cell function by contributing to the production of peptides like ester insulin and cyclic peptide mixtures, which can have various effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It forms peptide bonds with other amino acids, leading to the creation of larger peptide structures. This process can involve binding interactions with biomolecules, potential enzyme activation or inhibition, and changes in gene expression .
Properties
IUPAC Name |
(4S)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVYHUPZNONJS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158415 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133906-29-3 | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133906293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-alpha-tert-Butyloxycarbonyl-glutamic acid beta-fluorenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




